![molecular formula C13H10Cl6O2 B11939370 1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid CAS No. 5432-00-8](/img/structure/B11939370.png)
1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,9,10,11,11-Hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid is a complex organic compound known for its unique structure and properties. It belongs to the class of vinyl chlorides, which are characterized by the presence of chlorine atoms bonded to sp2-hybridized carbon atoms
Preparation Methods
The synthesis of 1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid involves several steps. One common method is the acid-catalyzed acetylation of isodrin, which leads to the formation of various hexachlorinated derivatives . The reaction conditions, such as temperature and reaction time, play a crucial role in determining the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,8,9,10,11,11-Hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the acid-catalyzed acetylation of isodrin can lead to the formation of different hexachlorinated derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used to study the mechanisms of skeletal rearrangements and intramolecular reactions . In biology and medicine, it may be investigated for its potential effects on biological systems, although specific applications in these fields are still under research. Industrially, it could be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid involves complex intramolecular rearrangements. The compound undergoes skeletal rearrangements in the presence of acid catalysts, leading to the formation of various hexachlorinated derivatives . The molecular targets and pathways involved in these reactions are still being studied, with semiempirical calculations providing insights into the optimized geometry of the reagent, products, intermediates, and transition states .
Comparison with Similar Compounds
1,8,9,10,11,11-Hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid can be compared with other similar compounds, such as 1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-endo-yl acetate and 1,9,10,11,11,12-hexachlorohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane . These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its ability to undergo complex intramolecular rearrangements.
Properties
CAS No. |
5432-00-8 |
|---|---|
Molecular Formula |
C13H10Cl6O2 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid |
InChI |
InChI=1S/C13H10Cl6O2/c14-8-9(15)12(17)7-4-1-3(2-5(4)10(20)21)6(7)11(8,16)13(12,18)19/h3-7H,1-2H2,(H,20,21) |
InChI Key |
NYMAXICBMAYDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


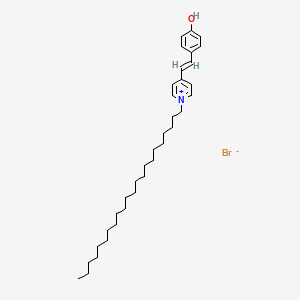




![N-[2-[2-[(2S,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B11939329.png)
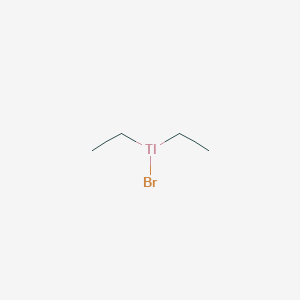

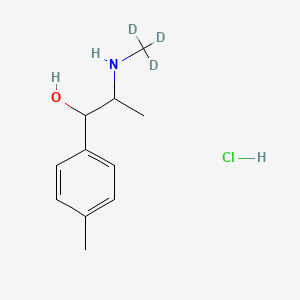
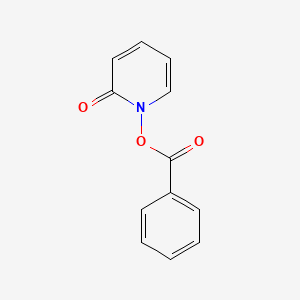
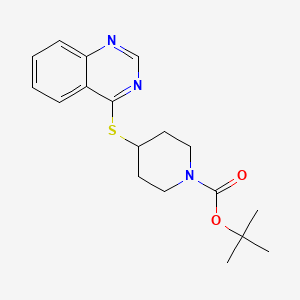

![3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B11939387.png)
![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)
